molecular formula C11H8ClNO2 B071078 7-Chloro-2-methylquinoline-3-carboxylic acid CAS No. 171270-39-6

7-Chloro-2-methylquinoline-3-carboxylic acid

Cat. No.: B071078
CAS No.: 171270-39-6
M. Wt: 221.64 g/mol
InChI Key: MBUYIVCGUGFJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-methylquinoline-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C11H8ClNO2. It is a derivative of quinoline, a structure that consists of a benzene ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through a cyclization process to form the quinoline ring .

Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene. This method also results in the formation of the quinoline ring, which can then be further functionalized to introduce the chloro and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-2-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Chloro-2-methylquinoline-3-carboxylic acid varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to inhibit their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with DNA to exert anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carboxylic acid
  • 4-Chloroquinoline-3-carboxylic acid
  • 6-Chloroquinoline-3-carboxylic acid

Uniqueness

7-Chloro-2-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and carboxylic acid groups at specific positions on the quinoline ring enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

7-chloro-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUYIVCGUGFJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394870
Record name 7-Chloro-2-methyl-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171270-39-6
Record name 7-Chloro-2-methyl-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.